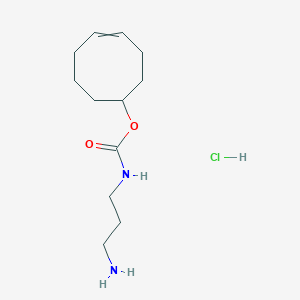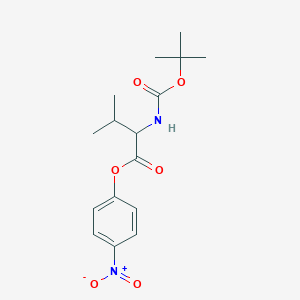
Boc-L-Valine 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Valine 4-nitrophenyl ester: is a synthetic compound with the molecular formula C16H22N2O6 and a molecular weight of 338.36 g/mol . It is commonly used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds. The compound is characterized by its off-white powder appearance and a melting point range of 63-69°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boc-L-Valine 4-nitrophenyl ester is typically synthesized through the esterification of Boc-L-Valine with 4-nitrophenol. The reaction involves the activation of Boc-L-Valine with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Boc-L-Valine 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-L-Valine and 4-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts like palladium or copper complexes.
Major Products:
Hydrolysis: Boc-L-Valine and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Boc-L-Valine 4-nitrophenyl ester is widely used in peptide synthesis as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making it an essential tool in the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate in enzymatic assays to investigate the activity of proteases and other enzymes .
Industry: The compound is employed in the pharmaceutical industry for the synthesis of peptide-based drugs and other bioactive molecules. Its role in peptide synthesis makes it valuable for the production of therapeutic peptides and vaccines .
Mecanismo De Acción
The mechanism of action of Boc-L-Valine 4-nitrophenyl ester primarily involves its role as a coupling reagent in peptide synthesis. The compound activates the carboxyl group of Boc-L-Valine, facilitating the nucleophilic attack by an amine to form an amide bond. This process is crucial for the formation of peptide bonds in synthetic peptides and proteins .
Comparación Con Compuestos Similares
Boc-Lysine 4-nitrophenyl ester: Similar in structure but contains a lysine residue instead of valine.
Boc-Leucine 4-nitrophenyl ester: Contains a leucine residue instead of valine.
Boc-Isoleucine 4-nitrophenyl ester: Contains an isoleucine residue instead of valine.
Uniqueness: Boc-L-Valine 4-nitrophenyl ester is unique due to its specific use in the synthesis of valine-containing peptides. Its stability and reactivity make it a preferred choice for peptide coupling reactions involving valine residues .
Propiedades
IUPAC Name |
(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZEMRUAOJSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
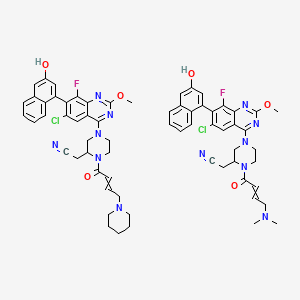
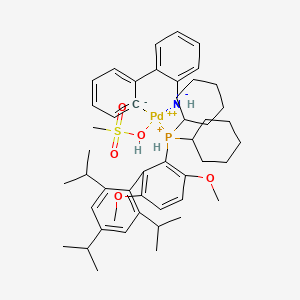
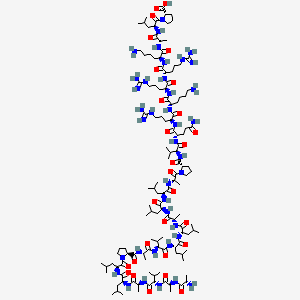
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
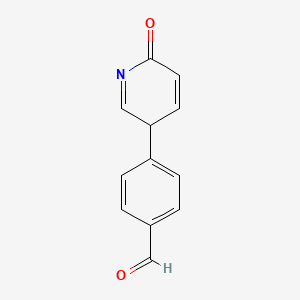
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
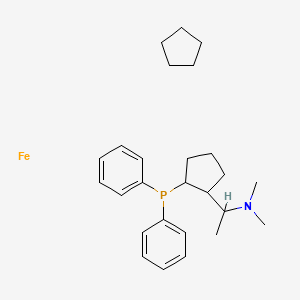

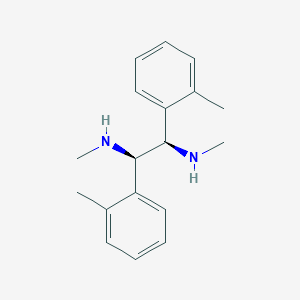
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
